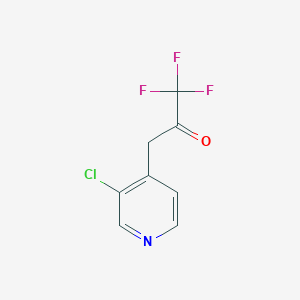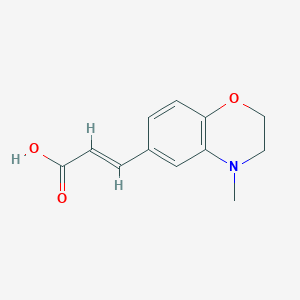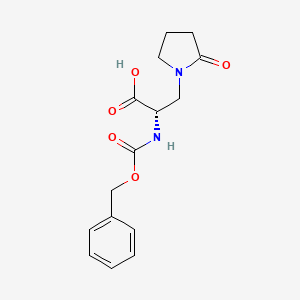![molecular formula C15H15N B15311216 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine](/img/structure/B15311216.png)
3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-([1,1’-Biphenyl]-4-yl)prop-2-en-1-amine is an organic compound that features a biphenyl group attached to a prop-2-en-1-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-([1,1’-Biphenyl]-4-yl)prop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of 4-bromobiphenyl with allylamine in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and requires a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of recyclable catalysts and solvent-free conditions can also be employed to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 3-([1,1’-Biphenyl]-4-yl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form saturated amines.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of biphenyl oxides.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
3-([1,1’-Biphenyl]-4-yl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)prop-2-en-1-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-Phenyl-2-propen-1-amine: Similar structure but lacks the biphenyl group.
[1,1’-Biphenyl]-3-amine: Contains a biphenyl group but differs in the position of the amine group.
Uniqueness: 3-([1,1’-Biphenyl]-4-yl)prop-2-en-1-amine is unique due to the presence of both the biphenyl and prop-2-en-1-amine moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H15N |
|---|---|
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
(E)-3-(4-phenylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C15H15N/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-11H,12,16H2/b5-4+ |
Clé InChI |
CNWOKXAGFMOOSL-SNAWJCMRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/CN |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


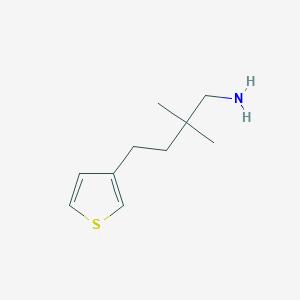

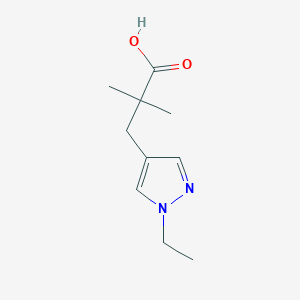
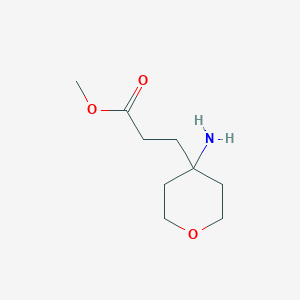
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15311171.png)
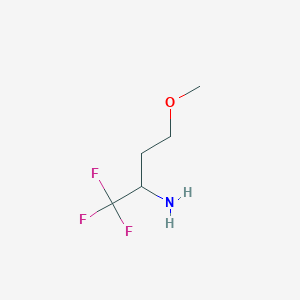
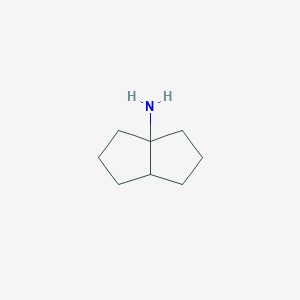


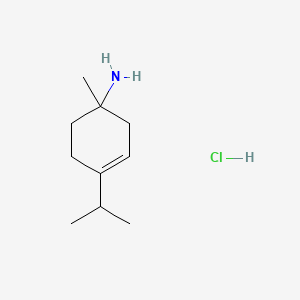
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate](/img/structure/B15311198.png)
